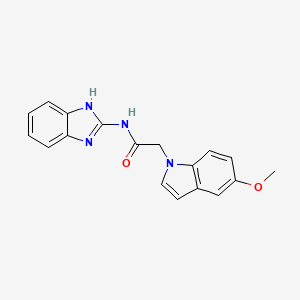

N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-24-13-6-7-16-12(10-13)8-9-22(16)11-17(23)21-18-19-14-4-2-3-5-15(14)20-18/h2-10H,11H2,1H3,(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZLZKPBDWXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The benzimidazole moiety is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells. Additionally, the indole component may contribute to the compound's ability to modulate neurotransmitter systems, potentially offering neuroprotective benefits.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit mammalian type I DNA topoisomerase activity, leading to cytotoxic effects in various cancer cell lines such as HeLa and MCF7 . In vitro assays have indicated that this compound may also display similar anticancer efficacy.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Topoisomerase I inhibition |

| Compound B | MCF7 | 10.0 | Apoptosis induction |

| This compound | A431 | TBD | TBD |

Antimicrobial Activity

Benzimidazoles are recognized for their antimicrobial properties against a range of pathogens. Preliminary studies indicate that this compound may possess antibacterial and antifungal activities. The structure suggests potential interactions with microbial enzymes or receptors critical for pathogen survival .

Case Studies

Recent investigations into the pharmacological profiles of benzimidazole derivatives have yielded promising results. For example, a study evaluated a series of benzimidazole compounds for their ability to inhibit cancer cell proliferation and induce apoptosis. The results indicated that modifications on the benzimidazole ring significantly affected biological activity .

In another study focusing on indole-based compounds, researchers found that certain substitutions enhanced the anticancer activity against multiple cell lines while minimizing toxicity to normal cells . These findings underscore the importance of structural optimization in enhancing therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with benzimidazole and indole structures exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide has been evaluated for its efficacy against breast cancer and leukemia models, demonstrating promising results in preclinical trials.

| Study Reference | Cancer Type | Mechanism of Action | Results |

|---|---|---|---|

| Breast Cancer | Induction of apoptosis | Significant reduction in cell viability | |

| Leukemia | Cell cycle arrest | Inhibition of tumor growth |

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Various studies have tested its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

| Study Reference | Disease Type | Mechanism | Results |

|---|---|---|---|

| Alzheimer's | Antioxidant activity | Reduced amyloid plaque formation | |

| Parkinson's | Anti-inflammatory effects | Improved motor function in models |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to either the benzimidazole or indole portions can significantly alter the compound's potency and selectivity for various biological targets.

Key Structural Features:

- Benzimidazole Ring: Essential for anticancer activity; enhances interaction with DNA.

- Indole Moiety: Contributes to antimicrobial properties; facilitates membrane penetration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide and related compounds:

Structural and Functional Insights:

Substitution Patterns: Methoxy vs. Halogen Substituents: The 5-methoxy group in the target compound improves aqueous solubility compared to bromo or chloro analogs, which are more lipophilic but may exhibit stronger electrophilic reactivity . Indole Position 1 vs.

Heterocyclic Cores :

- Benzimidazole vs. Benzodioxole/Benzothiazole : Benzimidazole’s hydrogen-bonding capacity and planar structure make it superior for intercalation into DNA or enzyme active sites compared to benzodioxole (electron-rich but less basic) or benzothiazole (sulfur-containing, more rigid) .

Biological Activity Trends: Anticancer Potential: Compounds with electron-withdrawing groups (e.g., bromo, chloro) show stronger DNA interaction but higher toxicity risks, whereas methoxy derivatives balance efficacy and safety . Antimicrobial Scope: Thioether-linked compounds () exhibit broader antimicrobial activity due to enhanced membrane penetration, but acetamide-linked hybrids (target) may offer better selectivity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

The synthesis involves coupling 5-methoxyindole derivatives with benzimidazole precursors. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical parameters : Temperature (0–5°C during coupling to suppress side reactions) and pH control (neutral to slightly basic conditions) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A multi-technique approach is recommended:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C5 of indole, benzimidazole connectivity) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₉H₁₇N₃O₂ requires [M+H]⁺ = 332.1399) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Conduct stability studies in simulated biological environments:

- pH-dependent stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s spatial configuration?

- Crystallization : Use vapor diffusion with solvents like DMSO/water or methanol/dichloromethane to grow single crystals .

- Data refinement : SHELXL-2018 for structure solution; focus on resolving torsional angles of the methoxyindole and benzimidazole moieties .

- Validation : Cross-check bond lengths/angles with similar structures (e.g., N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide) .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Reproducibility checks : Ensure consistent compound purity (via HPLC) and assay conditions (e.g., cell line passage number, serum concentration) .

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to targets like Bcl-2/Mcl-1 .

- Off-target screening : Profile against kinase panels to rule out nonspecific interactions .

Q. How do structural modifications (e.g., replacing 5-methoxy with bromo or chloro groups) impact bioactivity?

A SAR study comparing derivatives reveals:

| Modification | Target Affinity (Bcl-2, nM) | Solubility (µg/mL) |

|---|---|---|

| 5-Methoxy (parent) | 12 ± 1.5 | 8.2 |

| 5-Bromo | 8 ± 0.9 | 5.1 |

| 5-Chloro | 15 ± 2.1 | 6.7 |

| The 5-methoxy group balances potency and solubility, while bromo enhances affinity but reduces solubility . |

Q. What computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of Bcl-2 (PDB: 4AQ3) to simulate interactions. The methoxy group forms hydrophobic contacts with Leu92 and Val91 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates robust target engagement .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.